molecular formula C22H32N6O2S B11252649 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine

Cat. No.: B11252649
M. Wt: 444.6 g/mol
InChI Key: QLJHIYBYAMXHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and two piperazine moieties, which are six-membered rings containing two nitrogen atoms at opposite positions. The ethylbenzenesulfonyl groups attached to the piperazine rings add further complexity and potential functionality to the molecule.

Preparation Methods

The synthesis of 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine typically involves multi-step procedures that include the formation of the pyridazine core and subsequent functionalization with piperazine and ethylbenzenesulfonyl groups. One common synthetic route may involve the following steps:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds, under acidic or basic conditions.

    Introduction of Piperazine Moieties: The pyridazine core can be functionalized with piperazine groups through nucleophilic substitution reactions, where piperazine acts as a nucleophile attacking electrophilic sites on the pyridazine ring.

    Attachment of Ethylbenzenesulfonyl Groups: The final step involves the sulfonylation of the piperazine rings with ethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties, due to its unique structure and functional groups.

    Medicine: The compound could be investigated for its potential therapeutic applications, including as a drug candidate for various diseases or as a pharmacological tool to study biological pathways.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, where its chemical properties can be leveraged to enhance performance.

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds like 3-(4-methylpiperazin-1-yl)aniline and 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one share the piperazine moiety but differ in their additional functional groups and overall structure.

    Pyridazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole and 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines feature the pyridazine ring but have different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of piperazine and pyridazine rings with ethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H32N6O2S

Molecular Weight

444.6 g/mol

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C22H32N6O2S/c1-3-19-5-7-20(8-6-19)31(29,30)28-17-15-27(16-18-28)22-10-9-21(23-24-22)26-13-11-25(4-2)12-14-26/h5-10H,3-4,11-18H2,1-2H3

InChI Key

QLJHIYBYAMXHJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCN(CC4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.